molecular formula C9H14N2Si B1527737 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole CAS No. 1201657-09-1

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No. B1527737
M. Wt: 178.31 g/mol
InChI Key: LIPGLFARXMXYKK-UHFFFAOYSA-N
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Description

“1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methyl group attached to one of the nitrogen atoms and a trimethylsilyl ethynyl group attached to the 4-position of the pyrazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the methyl and trimethylsilyl ethynyl groups. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine. The trimethylsilyl ethynyl group could potentially be introduced through a Sonogashira coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached methyl and trimethylsilyl ethynyl groups. The trimethylsilyl group is a common protecting group in organic synthesis and is known for its volatility and reactivity with various reagents .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the pyrazole ring and the trimethylsilyl ethynyl group. Pyrazoles are known to participate in various reactions, including nucleophilic substitutions and additions, oxidations, and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the trimethylsilyl ethynyl group. For instance, the compound is likely to be relatively stable due to the presence of the aromatic pyrazole ring .

Scientific Research Applications

Protective Group in Lithiation Reactions

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is used in lithiation reactions, which is a method for forming carbon-lithium bonds. It acts as a protecting group in the metallation of related pyrazole compounds. This role is vital for subsequent reactions with various electrophiles, leading to substituted pyrazoles after deprotection. Such reactions are fundamental in synthesizing biologically active compounds and complex molecular architectures (Fugina et al., 1992).

Structural and Spectral Analysis

In the field of material science and chemistry, 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is often used for structural and spectral investigations. Studies include the use of NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared) spectroscopy, and X-ray diffraction techniques. These analyses are crucial for understanding the physical and chemical properties of pyrazole derivatives and their potential applications in various fields (Viveka et al., 2016).

Synthesis of Alkynylpyrazoles

The compound is involved in the synthesis of alkynylpyrazoles, a class of compounds with significant potential in medicinal chemistry and materials science. The method involves condensation reactions, allowing the chemoselective formation of these compounds. The versatility and high yields of this approach make it a valuable method in synthetic chemistry (Pankova et al., 2012).

Research in Organic Chemistry

In organic chemistry, 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is used to study various chemical reactions like carbodesilylation and halodesilylation. These studies are essential for understanding reaction mechanisms and developing new synthetic routes for complex organic molecules (Effenberger & Krebs, 1984).

Crystallographic Studies

Crystallographic studies of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole derivatives are important for understanding molecular structures and properties. These studies provide insights into molecular geometry, bonding patterns, and intermolecular interactions, which are crucial for designing new materials and pharmaceuticals (Ferrence & Kocher, 2015).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and application of pyrazole derivatives are active areas of research in medicinal chemistry due to their wide range of biological activities. Therefore, “1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole” and similar compounds could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

trimethyl-[2-(1-methylpyrazol-4-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2Si/c1-11-8-9(7-10-11)5-6-12(2,3)4/h7-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPGLFARXMXYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

1-Methyl-4-iodo-pyrazole (18) (5.0 g 24.04 mmole) was dissolved in DMF (32 mL) and ethynyltrimethylsilane (4.76 mL, 3.31 g, 33.7 mmole) was added followed by diisopropylamine (4.46 mL, 3.21 g 31.78 mmole), copper(I) iodide (304 mg 1.59 mmole) and triphenylphosphine (1.26 g 4.81 mmole). The reaction was flushed with argon. Palladium acetate (351 mg 1.56 mmole) was added and the reaction was again flushed with argon. It was heated at 60° C. for 60 mins. The reaction was cooled, added to water (350 ml) and extracted with ether (3×100 mL). The organic solution was filtered from a brown solid which was washed with a little more ether. The organic solution was washed with water (3×80 mL), brine, dried and evaporated. The crude product was flash chromatographed (silica) using 1:4 ethyl acetate:cyclohexane and then 1:3 ethyl acetate:cyclohexane to give the title compound as a solid (2.85 g 67%). 1H-NMR (CDCl3, 500 MHz): δ 0.24 (s, 9H), 3.87 (s, 3H), 7.50 (s, 1H), 7.58 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
4.76 mL
Type
reactant
Reaction Step Two
Quantity
4.46 mL
Type
reactant
Reaction Step Three
Quantity
1.26 g
Type
reactant
Reaction Step Four
Quantity
304 mg
Type
catalyst
Reaction Step Five
Quantity
351 mg
Type
catalyst
Reaction Step Six
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Naud, IM Westwood, A Faisal… - Journal of medicinal …, 2013 - ACS Publications
The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes …
Number of citations: 81 pubs.acs.org

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